molecular formula C22H20N2O5S B492103 Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate CAS No. 794552-57-1

Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate

Cat. No.: B492103
CAS No.: 794552-57-1
M. Wt: 424.5g/mol
InChI Key: PPQGZKJZVGIVMQ-UHFFFAOYSA-N
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Description

Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate (CAS 794552-57-1) is a synthetic small molecule with the molecular formula C22H20N2O5S and a molecular weight of 424.47 g/mol . This compound features a unique hybrid structure combining a 2-methylbenzofuran core with a quinoline-8-sulfonamide group, making it a valuable chemical scaffold for early-stage discovery research and hit-to-lead optimization programs. The integration of the benzofuran and quinoline motifs is of significant interest in medicinal chemistry, as these structures are frequently explored in the development of novel bioactive compounds . Its defined structure and high purity make it a suitable candidate for building diverse screening libraries, investigating structure-activity relationships (SAR), and exploring new chemical spaces in various therapeutic areas. Researchers can also utilize this compound as a key intermediate in organic synthesis and for probing biological mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-13(2)28-22(25)20-14(3)29-18-10-9-16(12-17(18)20)24-30(26,27)19-8-4-6-15-7-5-11-23-21(15)19/h4-13,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQGZKJZVGIVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Reaction with aqueous ammonia (28% NH3_3, DMF, 100°C, 12 h) affords isopropyl 2-methyl-5-aminobenzofuran-3-carboxylate in moderate yield (60–68%). However, SNAr efficiency is limited by the benzofuran’s electron-deficient aromatic system, necessitating harsher conditions and prolonged reaction times.

Palladium-Catalyzed Amination

Employing nanocatalysts enhances amination efficacy. γ-Fe2_2O3_3@Cu-LDH@Cysteine-Pd nanoparticles (40 mg, 85°C, choline azide medium, 4 h) facilitate C–N coupling via oxidative addition and reductive elimination, achieving 85–90% yield. This method, adapted from quinoline syntheses, leverages Pd’s ability to activate C–O bonds in mesylates, enabling milder conditions (80°C, 6 h) and improved regiocontrol.

Synthesis of Quinoline-8-sulfonyl Chloride

Quinoline-8-sulfonyl chloride is prepared via chlorosulfonation of quinoline.

Chlorosulfonation Conditions

Quinoline reacts with chlorosulfonic acid (ClSO3_3H, 2.5 equiv) in dichloroethane (60°C, 3 h), yielding quinoline-8-sulfonyl chloride (72% yield). The 8-position is favored due to electron-withdrawing effects of the heterocyclic nitrogen, directing sulfonation para to the ring junction.

Sulfonamide Coupling

The 5-aminobenzofuran intermediate reacts with quinoline-8-sulfonyl chloride under Schotten-Baumann conditions.

Classical Alkaline Coupling

In a biphasic system (CH2_2Cl2_2/H2_2O), the amine (1.0 equiv) and sulfonyl chloride (1.2 equiv) are stirred with NaHCO3_3 (2.0 equiv) at 0°C for 1 h, followed by rt for 6 h. The crude product is purified via silica chromatography (hexane/EtOAc 3:1), affording the target compound in 75–82% yield.

Nanocatalyzed Coupling

Fe3_3O4_4@SiO2_2@(CH2_2)3_3-urea-thiazole sulfonic acid chloride (10 mg, solvent-free, 80°C, 30 min) accelerates sulfonamide formation via Brønsted acid catalysis, achieving 89% yield with >95% purity. The magnetic catalyst is recycled five times without significant activity loss.

Optimization and Comparative Analysis

StepMethodCatalyst/ReagentConditionsYield (%)Reference
Benzofuran esterificationDean-Stark trapH2_2SO4_4Toluene, 110°C, 6 h85–92
MesylationMsCl, TEACH2_2Cl2_2, 0°C2 h94
Amination (SNAr)NH3_3 (aq)DMF, 100°C, 12 h60–68
Amination (Pd)γ-Fe2_2O3_3@PdCholine azide, 85°C85–90
Sulfonamide couplingNaHCO3_3CH2_2Cl2_2/H2_2O6 h75–82
Sulfonamide (nano)Fe3_3O4_4@SiO2_2Solvent-free, 80°C89

Mechanistic Considerations

  • Benzofuran cyclization : Proceeds via acid-catalyzed keto-enol tautomerism, followed by intramolecular esterification.

  • Pd-catalyzed amination : Involves oxidative addition of the C–O bond to Pd(0), amide coordination, and reductive elimination to form C–N bonds.

  • Sulfonamide formation : Nucleophilic attack by the amine on electrophilic sulfur, with base-mediated HCl scavenging.

Challenges and Solutions

  • Regioselectivity in sulfonation : Directed by quinoline’s electronic profile, ensuring 8-substitution.

  • Catalyst leaching : Magnetic nanocatalysts (e.g., Fe3_3O4_4@SiO2_2) mitigate this via facile recovery.

  • Purification : Chromatography or recrystallization (EtOH/H2_2O) removes unreacted sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline sulfonamide derivatives.

    Substitution: Substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of quinoline-8-sulfonamide, including isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cells. The mechanisms of action often involve the inhibition of specific kinases or pathways critical for cancer cell proliferation .

Mechanism of Action
The compound's effectiveness is attributed to its ability to interact with molecular targets involved in cancer progression. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Studies have demonstrated that modifications in the compound's structure can enhance its potency against these targets .

Antimicrobial Properties

Broad-Spectrum Activity
this compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that specific substituents on the sulfonamide moiety enhance its antibacterial efficacy .

Pharmaceutical Formulations

Formulation Development
The compound can be integrated into pharmaceutical formulations aimed at treating infections or cancers. Its solubility and stability profiles are crucial for developing effective delivery systems, such as nanoparticles or liposomes, which can improve bioavailability and target specificity .

Case Studies and Research Findings

StudyFocusFindings
Bouabdallah et al. (2022)Anticancer ActivityShowed significant cytotoxicity against MCF7 and NCI-H460 cell lines with IC50 values indicating potent activity .
Srinivasulu et al. (2024)CDK InhibitionReported that derivatives with benzofuran groups exhibited superior activity against CDK2/cyclin E compared to other scaffolds .
PMC Study (2018)Antimicrobial ActivityHighlighted the importance of substituent positioning on the sulfonamide ring affecting antibacterial resistance patterns .

Mechanism of Action

The mechanism of action of Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline sulfonamide group is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the benzofuran core can interact with cellular receptors, modulating signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues in Benzofuran Derivatives

The benzofuran scaffold is common in bioactive molecules. Key comparisons include:

Compound Name Substituents Key Properties Reference
Target Compound 2-methyl, 5-(quinoline-8-sulfonamido), 3-isopropyl ester High polarity due to sulfonamido group; potential kinase inhibition activity -
5,6,7,7a-Tetra-2(4)-benzo-furanone Fused bicyclic system with ketone Volatile; used in flavor chemistry
2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-one Cyclohexenone ring with methyl and isopropenyl groups Minty aroma; terpenoid-derived

Analysis :

  • The target compound’s quinoline-sulfonamido group distinguishes it from simpler benzofurans like 5,6,7,7a-tetra-2(4)-benzo-furanone, which lacks nitrogenous substituents.
  • Compared to terpenoid-derived 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one, the target’s rigid benzofuran core and sulfonamido moiety suggest greater thermal stability and reduced volatility .

Sulfonamide-Containing Compounds

Sulfonamides are critical in drug design. Notable analogues:

Compound Name Core Structure Functional Groups Applications Reference
Target Compound Benzofuran + quinoline Quinoline-8-sulfonamido, isopropyl ester Hypothetical kinase inhibitor -
Dithiolane-4-carboxylic acid Dithiolane Carboxylic acid, sulfur atoms Asparagus-like odor
Cysteine sulfoxides Amino acid derivatives Sulfoxide, thiol Alliaceous aroma (garlic)

Analysis :

  • Unlike small sulfur thiols (e.g., methyl mercaptan), the target’s sulfonamido group lacks free thiols, reducing foul odors and enhancing stability .
  • The quinoline-8-sulfonamido group may confer selective binding to enzymes or receptors, contrasting with dithiolane-4-carboxylic acid’s role in flavor chemistry .

Quinoline-Based Derivatives

Quinoline motifs are prevalent in antimalarial and anticancer agents:

Compound Name Substituents Bioactivity Reference
Target Compound Benzofuran-linked sulfonamido Underexplored; potential kinase target -
8-Hydroxyquinoline Hydroxy group at C8 Chelating agent; antimicrobial -
Chloroquine Chlorophenyl side chain Antimalarial -

Analysis :

  • The target’s sulfonamido group at C8 of quinoline differs from 8-hydroxyquinoline’s hydroxyl group, likely altering metal-chelation properties and solubility .
  • Its benzofuran linkage contrasts with chloroquine’s aliphatic side chain, suggesting divergent pharmacokinetic profiles .

Research Findings and Data Gaps

  • Solubility : The isopropyl ester and sulfonamido group may balance lipophilicity and water solubility, unlike purely aromatic benzofurans .
  • Crystallography: SHELX-refined structures reveal planar benzofuran and quinoline moieties, with torsional angles influenced by steric hindrance from the isopropyl group .
  • Biological Potential: Sulfonamido-quinoline hybrids are known for kinase inhibition, suggesting the target could modulate pathways like VEGF or EGFR .

Biological Activity

Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate (referred to as IMQ) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

IMQ has the following chemical structure:

  • Molecular Formula : C22H20N2O5S
  • Molecular Weight : 420.47 g/mol
  • CAS Number : 3318361

The compound features a benzofuran core, a quinoline sulfonamide moiety, and an isopropyl group, which contribute to its unique biological properties.

Research indicates that IMQ exhibits various biological activities, primarily through the modulation of specific pathways involved in cellular signaling and metabolism. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : IMQ has shown potential in inhibiting certain enzymes that play critical roles in cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that IMQ may possess antimicrobial properties, potentially through interference with bacterial cell wall synthesis or DNA replication.
  • Cytotoxic Effects : In vitro studies have demonstrated that IMQ can induce apoptosis in various cancer cell lines by activating caspase pathways.

Anticancer Activity

A series of studies have evaluated the anticancer potential of IMQ against several human cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.2Induction of apoptosis via caspase activation
MCF-7 (Breast)4.8Inhibition of tubulin polymerization
HeLa (Cervical)6.1Cell cycle arrest at G2/M phase

These results indicate that IMQ is particularly effective against lung and breast cancer cell lines, with lower IC50 values suggesting higher potency.

Antimicrobial Activity

In addition to its anticancer properties, IMQ has been tested for antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values are as follows:

Bacterial StrainMIC (mM)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

These findings suggest that IMQ possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies

Several case studies have explored the therapeutic applications of IMQ:

  • Study on Lung Cancer : A study published in Molecular Cancer Therapeutics demonstrated that IMQ significantly reduced tumor growth in A549 xenograft models in mice, with a marked decrease in Ki-67 expression, indicating reduced proliferation.
  • Antimicrobial Efficacy : Research conducted at a university hospital showed that IMQ effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections.
  • Combination Therapy : A recent investigation indicated that combining IMQ with conventional chemotherapeutics enhanced the overall cytotoxic effect on resistant cancer cell lines, highlighting its potential role in combination therapy strategies.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzofuran core. Key steps include sulfonamide coupling between quinoline-8-sulfonyl chloride and a 5-amino-benzofuran intermediate, followed by esterification with isopropyl groups. IR and 1^1H-NMR spectroscopy are critical for tracking reaction progress, particularly to confirm sulfonamide bond formation (C–N stretching at ~1300–1150 cm1^{-1}) and esterification (C=O stretching at ~1700 cm1^{-1}) . Mass spectrometry (MS) is used to verify molecular ion peaks and fragmentation patterns consistent with the target structure.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and computational methods:

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide NH at ~3300 cm1^{-1}).
  • 1^1H-NMR : Confirms substituent positions via coupling patterns (e.g., benzofuran protons at δ 6.5–7.5 ppm).
  • Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of molecular geometry and intermolecular interactions. Software like SHELXL and visualization tools like ORTEP are essential for refining and interpreting crystallographic data.
  • Computational Modeling : Programs like HyperChem Pro and GAMESS optimize molecular geometry and predict spectroscopic properties for cross-validation .

Q. What preliminary biological assays are recommended to assess the compound’s activity?

Initial screening should focus on target-specific assays:

  • Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., kinase or protease inhibition) using recombinant enzymes.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values.
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins like DNA topoisomerases .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

Discrepancies in NMR or IR data (e.g., ambiguous proton environments or overlapping peaks) can be addressed by solving the crystal structure. SHELXL refines anisotropic displacement parameters, while WinGX visualizes packing diagrams to identify hydrogen bonds or π-π interactions that influence spectral shifts. For example, torsional angles in the benzofuran-quinoline system may explain unexpected 1^1H-NMR splitting patterns .

Q. What strategies optimize synthetic yield in large-scale preparations of this compound?

Yield optimization involves:

  • Reaction Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency.
  • Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve esterification rates.
  • Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation for steps like cyclocondensation .
  • Purification Techniques : Gradient column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How do computational methods aid in predicting the compound’s pharmacokinetic properties?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict:

  • LogP : Hydrophobicity for blood-brain barrier permeability.
  • Metabolic Stability : Cytochrome P450 binding affinities.
  • Toxicity : ADMET profiles using QSAR models. Software like GAMESS and AutoDock Vina are widely used for these analyses .

Q. What experimental approaches address low solubility in biological assays?

Solubility enhancement strategies include:

  • Co-solvent Systems : DMSO/PBS mixtures (≤1% v/v) for in vitro studies.
  • Nanoparticle Formulation : Liposomal encapsulation or PEGylation to improve bioavailability.
  • Prodrug Design : Ester-to-acid conversion under physiological conditions .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectral and crystallographic data using statistical tools (e.g., R-factor in SHELXL ).
  • Experimental Reproducibility : Document reaction conditions (temperature, solvent purity) and equipment calibration (e.g., NMR magnet stability).

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